Cas no 2279122-79-9 (1H-Indole-4-carboxylic acid, 6-bromo-1-propyl-)

2279122-79-9 structure

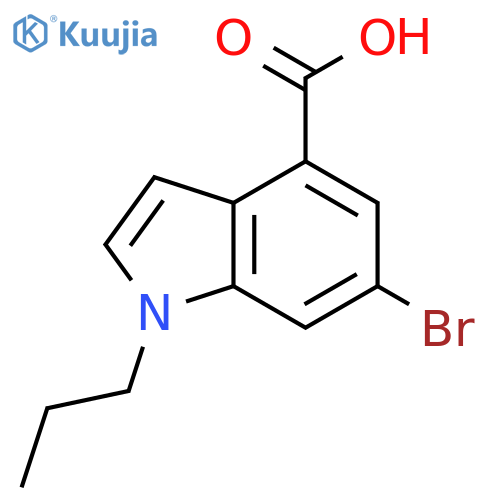

商品名:1H-Indole-4-carboxylic acid, 6-bromo-1-propyl-

CAS番号:2279122-79-9

MF:C12H12BrNO2

メガワット:282.133182525635

MDL:MFCD31544650

CID:4784945

1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-4-carboxylic acid, 6-bromo-1-propyl-

-

- MDL: MFCD31544650

- インチ: 1S/C12H12BrNO2/c1-2-4-14-5-3-9-10(12(15)16)6-8(13)7-11(9)14/h3,5-7H,2,4H2,1H3,(H,15,16)

- InChIKey: NTEUTXNMURTBSG-UHFFFAOYSA-N

- ほほえんだ: N1(CCC)C2=C(C(C(O)=O)=CC(Br)=C2)C=C1

1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 192046-5g |

6-Bromo-1-propyl-1H-indole-4-carboxylic acid, 95% |

2279122-79-9 | 95% | 5g |

$1568.00 | 2023-09-09 |

1H-Indole-4-carboxylic acid, 6-bromo-1-propyl- 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

2279122-79-9 (1H-Indole-4-carboxylic acid, 6-bromo-1-propyl-) 関連製品

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量